molecular formula C15H14O6 B1194939 (+)-Epicatechin CAS No. 35323-91-2

(+)-Epicatechin

Cat. No. B1194939
CAS RN: 35323-91-2
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-ZFWWWQNUSA-N
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Description

Synthesis Analysis

Recent advancements in the synthesis of catechin-class polyphenols have led to the development of concise and efficient methods. For instance, Stadlbauer et al. (2012) described a new synthetic strategy for the concise synthesis of (-)-epicatechin and its 3-O-gallate, utilizing lithiated fluorobenzene and epoxy alcohol followed by pyran cyclization. This method illustrates the efficacy of novel strategies in synthesizing catechin-class polyphenols, including (+)-epicatechin (Stadlbauer, Ohmori, Hattori, & Suzuki, 2012).

Scientific Research Applications

  • Cognitive Improvement and Oxidative Stress Reduction : (+)-Epicatechin demonstrated potential in improving cognitive deficits and reducing oxidative damage caused by exposure to extremely low-frequency electromagnetic fields. It showed efficacy in scavenging free radicals and increasing antioxidant enzyme activities, suggesting benefits for neurological and neurodegenerative disorders (Gao, Cai, & Fan, 2017).

  • Cardiovascular and Cerebrovascular Health : (+)-Epicatechin has been identified to protect against cardiovascular and cerebrovascular diseases, and enhance muscle performance. It exhibits strong antioxidant and anti-inflammatory activities (Qu et al., 2020).

  • Therapeutic Effects in Cancer, Diabetes, and Neurodegeneration : This compound has shown promise in treating various diseases like cancer, stroke, neurodegenerative diseases, and diabetes. Its ability to interact with reactive oxygen species and modulate cell signaling pathways, especially in malignancies, makes it a potential preventative agent and adjunct for chemotherapy and radiation therapy (Shay et al., 2015).

  • Diabetes Management : Research on epicatechin's effects on islets of Langerhans has shown its potential in increasing insulin secretion and islet insulin content, suggesting a direct impact on various aspects of islet function and diabetes treatment (Hii & Howell, 1984).

  • Brain Health : Studies have also shown that (+)-Epicatechin improves cognitive functions, including memory and processing speed, especially in older adults. It is believed to do so by enhancing cerebral blood flow (Haskell-Ramsay, Schmitt, & Actis-Goretta, 2018).

  • Anti-Aging Properties : Epicatechin is being studied for its potential anti-aging effects. It has shown promising results in extending the lifespan of animals and improving health in old age, although the exact mechanisms are still being investigated (Si, Lai, & Liu, 2019).

  • Hypertension and Cardiac Function : It has been observed to reduce blood pressure and improve left ventricular function and compliance in hypertensive rats, indicating its potential in managing hypertension and related cardiovascular conditions (Jackson et al., 2018).

  • Cancer Treatment : (+)-Epicatechin has demonstrated anticancer activity in breast cancer cells, inducing apoptosis through the modulation of reactive oxygen species and influencing the expression of proteins associated with apoptosis (Pereyra-Vergara et al., 2020).

Safety And Hazards

(+)-Epicatechin is generally considered safe when consumed in moderate amounts in food. However, as with any substance, excessive intake could potentially lead to adverse effects.


Future Directions

Research into the potential health benefits of (+)-Epicatechin is ongoing. Future studies may focus on its potential role in preventing or treating various diseases, including cardiovascular diseases and certain types of cancer.


properties

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316979
Record name (+)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(+)-Epicatechin

CAS RN

35323-91-2
Record name (+)-Epicatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35323-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Epicatechin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035323912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXEPICATECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD6B6TT8Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 237 °C
Record name (+)-Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
Name
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Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
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0 (± 1) mol
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reactant
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Yield
1%

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
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[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Epicatechin
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Citations

For This Compound
73,500
Citations
Z Qu, A Liu, P Li, C Liu, W Xiao, J Huang… - Critical reviews in …, 2021 - Taylor & Francis
(−)-Epicatechin (EC) is a flavanol easily obtained through the diet and is present in tea, cocoa, vegetables, fruits, and cereals. Recent studies have shown that EC protects human health …
Number of citations: 66 www.tandfonline.com
I Bernatova - Biotechnology Advances, 2018 - Elsevier
… (−)-epicatechin-containing foods have a blood pressure-lowering capacity. The mechanisms underlying (−)-epicatechin … Moreover, (−)-epicatechin has been shown to modify metabolic …
Number of citations: 111 www.sciencedirect.com
LA Abdulkhaleq, MA Assi, MHM Noor, R Abdullah… - Veterinary …, 2017 - ncbi.nlm.nih.gov
… 50 mg epicatechin exhibited a great elevation in epicatechin plasma concentrations … epicatechin concentrations led to increased flow-mediated dilation [8]. The increased of epicatechin …
Number of citations: 86 www.ncbi.nlm.nih.gov
G Borges, JI Ottaviani, JJJ van der Hooft… - Molecular Aspects of …, 2018 - Elsevier
… metabolites of (–)-epicatechin. Studies have shown that [2- 14 C](–)-epicatechin is absorbed in the small intestine with the 12 structural-related (–)-epicatechin metabolites (SREMs), …
Number of citations: 148 www.sciencedirect.com
J Terao, M Piskula, Q Yao - Archives of biochemistry and biophysics, 1994 - Elsevier
Antioxidative effect of (−)-epicatechin,(−)-epicatechin gallate, and quercetin was examined by measuring the inhibition of lipid peroxidation in large unilamellar liposomes composed of …
Number of citations: 795 www.sciencedirect.com
H Schroeter, C Heiss, J Balzer… - Proceedings of the …, 2006 - National Acad Sciences
… multivariate regression analysis that identified circulating epicatechin and epicatechin-7-O-… (–)-epicatechin to healthy volunteers. The doses administered were based on the epicatechin …
Number of citations: 250 www.pnas.org
M Richelle, I Tavazzi, M Enslen, EA Offord - European journal of clinical …, 1999 - nature.com
… for epicatechin and theobromine content by HPLC. Results: Plasma concentrations of epicatechin … Conclusions: Epicatechin is absorbed from chocolate and is rapidly eliminated from …
Number of citations: 329 www.nature.com
MM Abd El Mohsen, G Kuhnle, AR Rechner… - Free Radical Biology …, 2002 - Elsevier
… epicatechin, against neuronal cell death induced by oxidative stress. Thus, we are interested in the ability of ingested epicatechin … epicatechin glucuronide and 3′-O-methyl epicatechin …
Number of citations: 470 www.sciencedirect.com
K Okushio, M Suzuki, N Matsumoto, F Nanjo… - Drug metabolism and …, 1999 - ASPET
… We focused on the metabolism of (−)-epicatechin as a biologically active flavonoid… epicatechin including methylated and glucuronidated forms after oral administration of (−)-epicatechin …
Number of citations: 154 dmd.aspetjournals.org
M Natsume, N Osakabe, M Oyama, M Sasaki… - Free Radical Biology …, 2003 - Elsevier
(−)-Epicatechin is one of the most potent antioxidants present in the human diet. Particularly high levels are found in black tea, apples, and chocolate. High intake of catechins has been …
Number of citations: 249 www.sciencedirect.com

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